Pyridine-2,3-diyldimethanamine hydrochloride
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Overview
Description
Pyridine-2,3-diyldimethanamine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, which is a six-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,3-diyldimethanamine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine sources. One common method is the reaction of 2,3-dichloropyridine with excess methylamine under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,3-diyldimethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (25°C to 50°C).
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Pyridine-2,3-diyldimethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of pyridine-2,3-diyldimethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The compound’s aromatic ring and amine groups enable it to participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, a simple aromatic ring with one nitrogen atom.
Piperidine: A saturated six-membered ring with one nitrogen atom, used extensively in medicinal chemistry.
Dihydropyridine: A partially saturated derivative of pyridine, known for its role in calcium channel blockers.
Uniqueness
Pyridine-2,3-diyldimethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Biological Activity
Pyridine-2,3-diyldimethanamine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its biological activity.
This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with amines or other functional groups. The synthesis typically yields a white solid, and characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₅ClN₂ |
Molecular Weight | 188.69 g/mol |
Appearance | White solid |
Solubility | Soluble in water |
This compound exhibits biological activity through several mechanisms, including:
- Cell Penetration : The compound's ability to penetrate cellular membranes is attributed to its guanidinium groups, which form strong hydrogen bonds with anionic components on cell surfaces, facilitating cellular uptake .
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
Case Studies
- Anticancer Activity : A study investigated the effects of pyridine derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Antimicrobial Properties : Research highlighted the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that it possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic .
- Neuroprotective Effects : In vitro studies suggested that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was linked to the modulation of reactive oxygen species (ROS) levels within the cells .
Summary of Biological Activities
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
[2-(aminomethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5,8-9H2;1H |
InChI Key |
JUZRQMOAXZEVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)CN.Cl |
Origin of Product |
United States |
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